2-Methylbut-2-ene;penta-1,3-diene

Tackifier resin synthesis Cationic copolymerization Softening point control

2-Methylbut-2-ene;penta-1,3-diene (CAS 79586-89-3), systematically designated as Methylbutene/Piperylene Copolymer, is a thermoplastic hydrocarbon resin formed by the cationic copolymerization of 2-methyl-2-butene (an isoolefin) and piperylene (1,3-pentadiene, a conjugated diolefin). The resin backbone comprises units derived from both monomers, with the weight ratio of piperylene to 2-methyl-2-butene typically ranging from approximately 40:60 to 80:20, depending on the target softening point and application requirements.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 79586-89-3
Cat. No. B14428815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbut-2-ene;penta-1,3-diene
CAS79586-89-3
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC=CC=C.CC=C(C)C
InChIInChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3
InChIKeyKLAJKQCMOYCTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylbutene/Piperylene Copolymer (CAS 79586-89-3): Core Identity and Procurement-Relevant Classification


2-Methylbut-2-ene;penta-1,3-diene (CAS 79586-89-3), systematically designated as Methylbutene/Piperylene Copolymer, is a thermoplastic hydrocarbon resin formed by the cationic copolymerization of 2-methyl-2-butene (an isoolefin) and piperylene (1,3-pentadiene, a conjugated diolefin) [1]. The resin backbone comprises units derived from both monomers, with the weight ratio of piperylene to 2-methyl-2-butene typically ranging from approximately 40:60 to 80:20, depending on the target softening point and application requirements [2]. This copolymer belongs to the broader C5 aliphatic hydrocarbon resin class and is primarily employed as a tackifier, plasticiser, and processing aid in pressure-sensitive adhesives, hot-melt adhesives, rubber compounding, and select cosmetic formulations [3]. The compound is structurally and functionally distinct from standard C5 resins derived from mixed piperylene streams or from C9 aromatic resins, owing to the specific incorporation of the 2-methyl-2-butene comonomer, which imparts a controllable softening point range and a unique compatibility profile with elastomeric polymers such as natural rubber, styrene-isoprene-styrene (SIS) block copolymers, and ethylene-vinyl acetate (EVA) [4].

Why Generic C5 Hydrocarbon Resins Cannot Replace Methylbutene/Piperylene Copolymer (CAS 79586-89-3) in Critical Applications


Substituting Methylbutene/Piperylene Copolymer (CAS 79586-89-3) with a generic C5 aliphatic resin or a C9 aromatic resin introduces substantial performance risk because the copolymer's differentiation resides in the precise identity and proportion of its 2-methyl-2-butene comonomer, not merely in its broad C5 classification. Patent evidence demonstrates that substituting the structurally similar isomer 2-methyl-1-butene for 2-methyl-2-butene in the same piperylene copolymerization system produces a resin with a markedly lower softening point that cannot be satisfactorily used as a tackifier for rubbery polymers in many instances [1]. Furthermore, homopolymers of either monomer alone are commercially worthless: piperylene homopolymer has little or no commercial value, while 2-methyl-2-butene homopolymerizes to low molecular weight oily products lacking resinous properties [2]. Only the specific copolymerization of these two monomers—with the correct catalyst selection—yields the tunable softening point range (from ~10°C to ~110°C) and the balanced tack, peel, and cohesive strength profile required for pressure-sensitive adhesive and hot-melt formulations [3]. Generic C5 resins, which are typically derived from mixed piperylene-rich streams with variable cyclopentadiene and isoprene content, cannot reproduce this precise monomer composition and therefore cannot guarantee equivalent adhesive performance or regulatory status.

Quantitative Differentiation Evidence for Methylbutene/Piperylene Copolymer (CAS 79586-89-3) Versus Closest Analogs


Critical Monomer Specificity: 2-Methyl-2-Butene vs. 2-Methyl-1-Butene in Piperylene Copolymer Softening Point

The identity of the monoolefin comonomer is not interchangeable. When 2-methyl-1-butene is substituted for 2-methyl-2-butene in aluminum chloride-catalyzed copolymerization with piperylene, the resulting resin exhibits a substantially lower softening point and fails as a tackifier for rubbery polymers in many applications [1]. By contrast, the 2-methyl-2-butene/piperylene copolymer (CAS 79586-89-3 backbone) yields a high softening point resin in the 80–110°C range when polymerized with aluminum chloride, and a low softening point liquid resin in the 10–30°C range when polymerized with boron trifluoride [2]. Example II of the patent explicitly demonstrates that 2-methyl-1-butene behaves differently, producing a softer resin that cannot serve as a direct substitute [1].

Tackifier resin synthesis Cationic copolymerization Softening point control Pressure-sensitive adhesive

Catalyst-Directed Softening Point Tunability: Dual-Range Capability from a Single Monomer Pair

The same piperylene/2-methyl-2-butene monomer pair can produce resins spanning two distinct softening point regimes simply by changing the catalyst. Polymerization with aluminum chloride yields a high softening point resin (80–110°C) suitable as a primary tackifier, while polymerization with boron trifluoride or boron trifluoride etherate yields a low softening point liquid resin (10–30°C, specifically 15–25°C in preferred embodiments) with a viscosity at 25°C in the range of 1,000–20,000 centipoises [1]. For comparison, typical generic C5 resins from mixed feeds exhibit a single softening point range (typically 85–115°C for solid grades, with liquid grades around 5–10°C) and lack the same breadth of catalyst-tunable control from an identical monomer feedstock [2]. This dual-range capability enables formulators to blend high and low softening point resins derived from the same backbone chemistry, ensuring full compatibility.

Hydrocarbon resin Softening point engineering Boron trifluoride catalysis Aluminum chloride catalysis

FDA Food Contact Regulatory Clearance: Piperylene/2-Methyl-2-Butene Copolymer (CAS 26813-14-9 / 79586-89-3) Versus Non-Cleared C5/C9 Resins

Piperylene/2-methyl-2-butene copolymer resins (CAS Reg. No. 26813-14-9, which shares the same chemical identity as CAS 79586-89-3) and Piperylene/2-methyl-2-butene/α-methylstyrene terpolymer resins (CAS Reg. No. 62258-49-5) have received FDA Food Contact Notification (FCN) clearance, as listed in the FDA Inventory of Effective Food Contact Substance Notifications [1]. Specifically, these resins are authorized for use in can end cements intended for contact with food [2]. This regulatory status differentiates the 2-methyl-2-butene/piperylene copolymer from numerous other C5 and C9 hydrocarbon resins that lack explicit FDA food contact clearance for such applications.

Food contact substance FDA FCN Can end cement Regulatory compliance

Sprayable PSA Formulation with Attenuated Cobwebbing: Resin Structure–Performance Specificity

The 2-methyl-2-butene/piperylene copolymer (softening point 80–110°C, comprising 35–65 parts piperylene-derived units and 65–35 parts 2-methyl-2-butene-derived units) is specifically claimed as the tackifying resin component in sprayable pressure-sensitive adhesive formulations designed to enable application with attenuated cobwebbing [1]. The adhesive dispersion comprises 30–70 wt% of this specific resin combined with 70–30 wt% of a styrene-isoprene-styrene (SIS) block copolymer in a ketone/alcohol dispersant. Cobwebbing attenuation is a critical processing advantage in industrial spray application; generic C5 resins cannot be assumed to reproduce this precise rheological behavior because the molecular architecture of the piperylene/2-methyl-2-butene backbone directly influences melt viscosity, dispersibility, and spray pattern [2].

Sprayable adhesive Cobwebbing attenuation Styrene-isoprene-styrene Pressure-sensitive adhesive

Maleic Anhydride-Modified Backbone for Elevated Softening Point: Controlled Post-Polymerization Functionalization

The base piperylene/2-methyl-2-butene resin (softening point 10–30°C when prepared with BF₃) can be reacted with maleic anhydride (30–60 parts by weight per 100 parts resin) at 150–250°C in the presence of an organoperoxide to yield a modified resin with a softening point elevated to 45–100°C, preferably 50–90°C [1]. For context, an example preparation using 65 wt% piperylene and 35 wt% 2-methyl-2-butene polymerized with BF₃ produced an amber solid with a Gardner color of 11 and a softening point of ~67°C [2]. The maleic anhydride modification creates a chemically distinct resin backbone comprising 50–60 mol% piperylene units, 20–30 mol% methyl-branched monoolefin units, and 10–30 mol% maleic anhydride units, which enables applications requiring higher service temperatures than the unmodified liquid resin can provide [1].

Maleic anhydride modification Resin functionalization Softening point elevation Tackifier upgrading

Procurement-Anchored Application Scenarios for Methylbutene/Piperylene Copolymer (CAS 79586-89-3)


High-Temperature Hot-Melt and Pressure-Sensitive Adhesives Requiring 80–110°C Softening Point Tackifier

When formulating hot-melt adhesives (HMA) or pressure-sensitive adhesives (PSA) that must maintain cohesive strength at elevated service temperatures, the aluminum chloride-catalyzed grade of methylbutene/piperylene copolymer provides a softening point of 80–110°C [1]. This is directly comparable to commercial C5 resins such as Wingtack 95 (softening point 98±4°C, Tg 55°C) and Piccotac 1098 (100°C softening point), but with the distinctive advantage that a chemically matched low-softening-point liquid resin (Wingtack 10 type, softening point 10°C, Tg −31°C) derived from the identical monomer backbone is available for blend viscosity adjustment without introducing compatibility concerns . This matched-chemistry blending capability is not universally available with generic C5 resins from mixed monomer streams.

Food Packaging Can End Cements Requiring FDA-Cleared Resin Components

Manufacturers of can end cements for food contact applications can specify the methylbutene/piperylene copolymer (or its α-methylstyrene terpolymer analog) with documented FDA Food Contact Notification (FCN) clearance [1]. The resin's cumulative estimated daily intake (CEDI) of 0.6 µg/kg bw/day provides a quantified migration safety benchmark . This regulatory documentation directly supports procurement decisions in the food packaging sector, where substituting a non-cleared generic C5 or C9 resin would require additional regulatory evaluation and potentially delay product commercialization.

Low-Temperature Flexible Adhesive Systems Utilizing Liquid Tackifier Grade

For pressure-sensitive adhesive applications requiring low-temperature flexibility and tack without migration or shelf-life problems—such as freezer-grade labels, cold-temperature tapes, and low-Tg adhesives—the boron trifluoride-catalyzed liquid grade (softening point 10–30°C, viscosity 1,000–20,000 cP at 25°C) provides plasticizing tackification without the bleed issues associated with process oils [1]. This liquid resin can be used alone or blended with the corresponding high-softening-point grade to achieve a target rheology while maintaining full backbone compatibility, a formulation advantage not obtainable when mixing resins from different monomer chemistries .

Spray-Applied Pressure-Sensitive Adhesives with Process Reliability Requirements

Adhesive coating operations that employ spray application methods and require consistent, defect-free deposition can utilize the specific piperylene/2-methyl-2-butene resin composition (35–65 wt% piperylene units, 65–35 wt% 2-methyl-2-butene units; softening point 80–110°C) validated for cobwebbing-attenuated sprayable PSA formulations with SIS block copolymers [1]. The documented spray performance of this resin composition reduces process development risk compared to sourcing an untested generic C5 resin for the same application.

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